molecular formula C5H2BrF3S B1443538 3-Bromo-4-(trifluoromethyl)thiophene CAS No. 1803583-11-0

3-Bromo-4-(trifluoromethyl)thiophene

Cat. No. B1443538
M. Wt: 231.04 g/mol
InChI Key: ONYOSFXRFQKHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(trifluoromethyl)thiophene” is an organosulfur compound with the molecular formula C5H2BrF3S . It contains a thiophene ring, which is a heterocyclic aromatic ring composed of four carbon atoms and a sulfur atom.


Molecular Structure Analysis

The molecular weight of “3-Bromo-4-(trifluoromethyl)thiophene” is 231.04 . The InChI code is 1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H .


Physical And Chemical Properties Analysis

“3-Bromo-4-(trifluoromethyl)thiophene” is a liquid at room temperature .

Scientific Research Applications

Optical Properties in Polythiophenes

A study on the postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo and chloro groups, demonstrated significant effects on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. The presence of these groups in solid-state enhances fluorescence yield, indicating potential applications in materials with specific optical characteristics (Li, Vamvounis, & Holdcroft, 2002).

Reactions and Synthesis

The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide has been investigated, revealing a novel aromatic nucleophilic substitution with rearrangement. This reaction pathway could be of use in the synthesis of specific thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Electronic and Vibrational Spectra Analysis

A thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, has been synthesized and its structure confirmed through various spectroscopic techniques. The study offers insights into the geometric parameters and vibrational frequencies, contributing to a better understanding of thiophene derivatives' properties (Balakit, Sert, Çırak, Smith, Kariuki, & El‐Hiti, 2017).

Electrochemical Synthesis and Device Application

Research on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) has explored its potential in device applications. The study highlights the polymer's lower oxidation potential, stable conducting state, and higher degree of electrochemical reversibility, suggesting its utility in electrochromic devices (Cihaner & Önal, 2007).

Photostabilization of Poly(vinyl chloride)

New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride) (PVC). The study provides valuable information on the effectiveness of these derivatives in reducing the photodegradation of PVC, which could be significant in enhancing the durability of PVC products (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Conjugated Polymers and Electronics

A study on the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes] through a specific synthetic approach, including the use of thiophene derivatives, offers insights into the materials' solubility, film-forming properties, and potential applications in electronics (Wu, Chen, & Rieke, 1996).

Safety And Hazards

The compound is associated with several hazard statements, including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust or mist/vapors/spray, and keeping the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYOSFXRFQKHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 3
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 5
3-Bromo-4-(trifluoromethyl)thiophene
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(trifluoromethyl)thiophene

Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.